molecular formula C23H23N3O3 B5497643 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5497643
M. Wt: 389.4 g/mol
InChI Key: VTPUDZXCQGQCJU-UHFFFAOYSA-N
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Description

2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyridin-3-ylmethyl group and a 4-(propan-2-yloxy)phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 4-(propan-2-yloxy)phenyl group: This step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzaldehyde.

    Formation of the benzamide core: The 4-(propan-2-yloxy)benzaldehyde is then reacted with an amine, such as aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding benzamide.

    Introduction of the pyridin-3-ylmethyl group: The final step involves the reaction of the benzamide intermediate with pyridin-3-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yloxy)benzamide: Shares the 4-(propan-2-yloxy)phenyl group but lacks the pyridin-3-ylmethyl group.

    N-(pyridin-3-ylmethyl)benzamide: Contains the pyridin-3-ylmethyl group but lacks the 4-(propan-2-yloxy)phenyl group.

    4-hydroxybenzamide: Similar core structure but with a hydroxyl group instead of the propan-2-yloxy group.

Uniqueness

2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

2-[(4-propan-2-yloxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16(2)29-19-11-9-18(10-12-19)22(27)26-21-8-4-3-7-20(21)23(28)25-15-17-6-5-13-24-14-17/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPUDZXCQGQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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